Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester is an organic compound with the chemical formula C14H30ClN3O6. It is typically found in solid form as a hydrochloride salt. This compound is often used as a protecting group in organic synthesis to safeguard reactive amino groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aminoethoxy-di-boc-guanidine hydrochloride involves the protection of guanidine with di-tert-butyl dicarbonate (Boc2O). The process typically includes the following steps:
Preparation of N,N’-di-Boc-guanidine: Guanidine hydrochloride reacts with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in dichloromethane at low temperatures (around -78°C) to form N,N’-di-Boc-guanidine.
Formation of Aminoethoxy-di-boc-guanidine: The N,N’-di-Boc-guanidine is then reacted with an aminoethoxy group under controlled conditions to yield aminoethoxy-di-boc-guanidine.
Industrial Production Methods: Industrial production of aminoethoxy-di-boc-guanidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected guanidine group is replaced by other nucleophiles.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free guanidine derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) are used to remove Boc groups.
Major Products Formed:
Substitution Reactions: The major products are substituted guanidine derivatives.
Deprotection Reactions: The primary product is the free guanidine compound.
Scientific Research Applications
Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of aminoethoxy-di-boc-guanidine hydrochloride primarily involves its role as a protecting group. The Boc groups protect the reactive amino groups from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the free guanidine derivative .
Comparison with Similar Compounds
N,N’-di-Boc-guanidine: Similar in structure but lacks the aminoethoxy group.
N,N’-di-Boc-N’'-triflylguanidine: Contains a triflyl group instead of an aminoethoxy group.
Tri-Boc-guanidine: Contains three Boc groups instead of two.
Uniqueness: Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester is unique due to the presence of the aminoethoxy group, which provides additional functionality and reactivity compared to other Boc-protected guanidines .
Properties
CAS No. |
226569-29-5 |
---|---|
Molecular Formula |
C13H26N4O5 |
Molecular Weight |
318.37 g/mol |
IUPAC Name |
tert-butyl N-[N'-(2-aminoethoxy)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C13H26N4O5/c1-12(2,3)21-10(18)15-9(17-20-8-7-14)16-11(19)22-13(4,5)6/h7-8,14H2,1-6H3,(H2,15,16,17,18,19) |
InChI Key |
BOVGTDZSMVLLGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NOCCN)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.